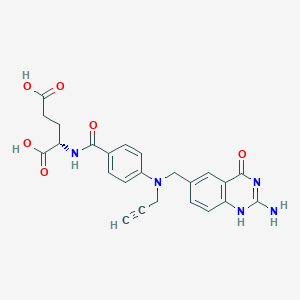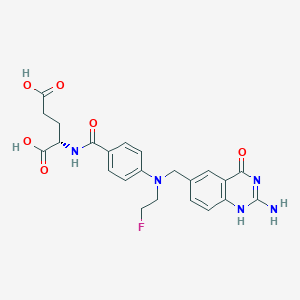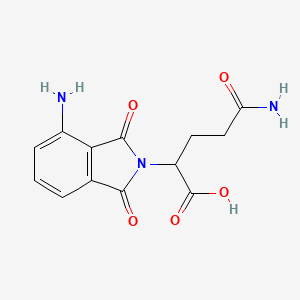
2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
Übersicht
Beschreibung
CC-8017 is a bio-active chemical.
Wirkmechanismus
Target of Action
CC-8017, also known as a Cereblon E3 Ligase Modulator (CELMoD) agent, primarily targets the transcription factors Ikaros and Aiolos . These transcription factors are critical for the development of B-cell malignancies .
Mode of Action
CC-8017 interacts with Cereblon (CRBN) , a CRL4 CRBN E3 ubiquitin ligase substrate receptor, to induce recruitment and ubiquitin-mediated proteasomal degradation of Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CC-8017 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .
Pharmacokinetics
Similar compounds in its class, such as pomalidomide, have been shown to be well absorbed, with the parent compound being the predominant circulating component . Pomalidomide was extensively metabolized prior to excretion, and metabolites were eliminated primarily in urine .
Result of Action
The result of CC-8017’s action is potent antitumor activity. It has shown to exhibit 10- to 100-fold enhanced antiproliferative and apoptotic activity in a range of diffuse large B-cell lymphoma (DLBCL) cell lines, independent of subtype or chemotherapy-resistant status .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- are largely determined by its interactions with various biomolecules. Clearance pathways of this compound include cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Cellular Effects
It is known that the compound is well absorbed, with the parent compound being the predominant circulating component .
Molecular Mechanism
The molecular mechanism of action of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- involves interactions with various biomolecules. The hydroxy metabolites and hydrolysis products of this compound are at least 26-fold less pharmacologically active than the parent compound in vitro .
Metabolic Pathways
The metabolic pathways of 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation
Eigenschaften
IUPAC Name |
5-amino-2-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)12(19)16(11(6)18)8(13(20)21)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKMMEVRGHPMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-64-5 | |
| Record name | CC-8017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-8017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XS9W611WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

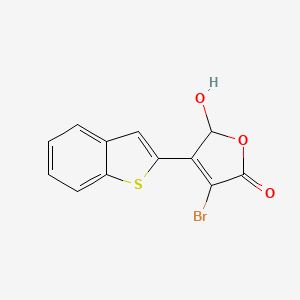

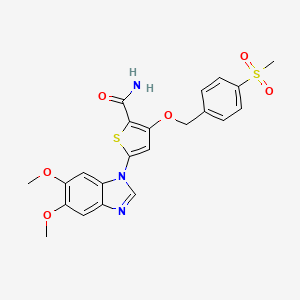
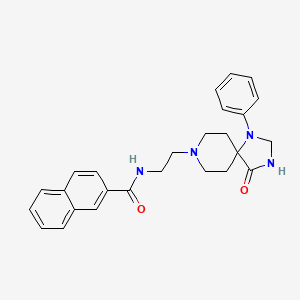
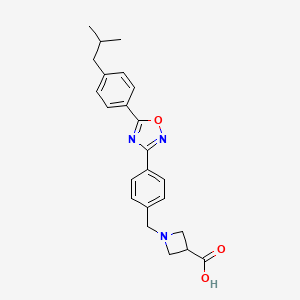
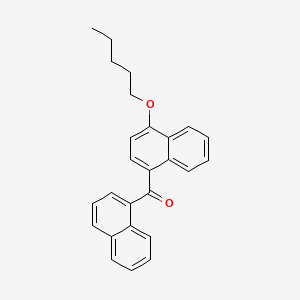
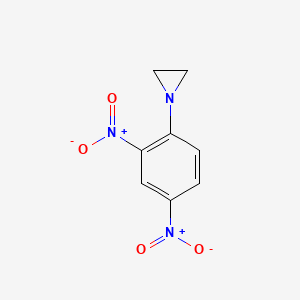
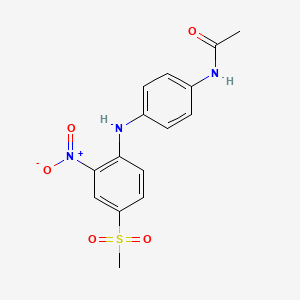
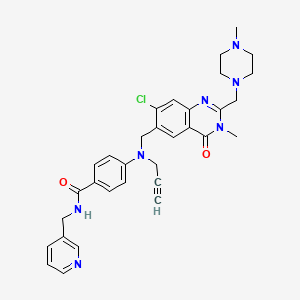
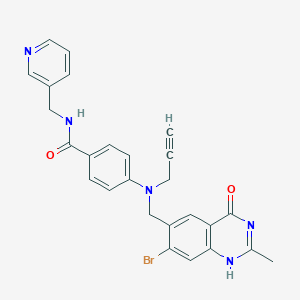
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
